- Palladium nanoparticles immobilized on amphiphilic and hyperbranched polymer-functionalized magnetic nanoparticles: An efficient semi-heterogeneous catalyst for Heck reactionApplied Organometallic Chemistry, 2017, 31(9),,
Cas no 96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate)

96426-60-7 structure
اسم المنتج:(E)-Methyl 3-(4-Fluorophenyl)acrylate
(E)-Methyl 3-(4-Fluorophenyl)acrylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester
- Methyl (2E)-3-(4-fluorophenyl)acrylate
- METHYL 4-FLUOROCINNAMATE,
- Methyl 4-fluorocinnaMate, predoMinantly trans
- Methyl 3-(4-fluorophenyl)-2-propenoate (ACI)
- 3-(4-Fluorophenyl)-2-propenoic acid methyl ester
- 4′-Fluorocinnamic acid methyl ester
- Methyl 4-fluorocinnamate
- Methyl p-fluorocinnamate
- methyl(e)-3-(4-fluorophenyl)acrylate
- (E)-METHYL3-(4-FLUOROPHENYL)ACRYLATE
- CHEMBL1669711
- Methyl (E)-3-(4-fluorophenyl)acrylate
- METHYL-3-(4-FLUOROPHENYL)ACRYLATE
- ALBB-029437
- MFCD00297011
- EN300-364713
- Methyl 4-fluorocinnamate,97%,predomin
- W11678
- Methyl 3-(4-fluorophenyl)prop-2-enoate
- AKOS003202325
- AT29492
- methyl (2E)-3-(4-fluorophenyl)-2-propenoate
- EN300-200370
- CS-0166842
- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester, (2E)-
- (E)-METHYL 3-(4-FLUOROPHENYL)ACRYLATE
- Methyl 3-(4-Fluorophenyl)Acrylate
- Methyl 4-fluorocinnamate, predominantly trans, 97%
- AS-10511
- CS-0037956
- BDBM50336269
- HSNCAEKOZRUMTB-QPJJXVBHSA-N
- 100891-10-9
- methyl (E)-3-(4-fluorophenyl)prop-2-enoate
- 96426-60-7
- Z18711475
- (E)-Methyl-3-(4-fluorophenyl)acrylate
- methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- (E)-Methyl 3-(4-Fluorophenyl)acrylate
-
- MDL: MFCD00297011
- نواة داخلي: 1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3
- مفتاح Inchi: HSNCAEKOZRUMTB-UHFFFAOYSA-N
- ابتسامات: O=C(C=CC1C=CC(F)=CC=1)OC
حساب السمة
- نوعية دقيقة: 180.058658g/mol
- تهمة السطحية: 0
- XLogP3: 2.7
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- تدوير ملزمة العد: 3
- النظائر كتلة واحدة: 180.058658g/mol
- النظائر كتلة واحدة: 180.058658g/mol
- طوبولوجي سطح القطب: 26.3Ų
- عدد الذرات الثقيلة: 13
- تعقيدات: 193
- النظائر الذرية العد: 0
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 1
- رابطة تساهمية وحدة العد: 1
الخصائص التجريبية
- اللون / الشكل: solid
- نقطة انصهار: 45-49 °C (lit.)
- نقطة الوميض: Fahrenheit: >230 ° f
Celsius: >110 ° c
(E)-Methyl 3-(4-Fluorophenyl)acrylate أمن المعلومات
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
(E)-Methyl 3-(4-Fluorophenyl)acrylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
TRC | M223653-10mg |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-200370-0.5g |
methyl 3-(4-fluorophenyl)prop-2-enoate |
96426-60-7 | 90% | 0.5g |
$397.0 | 2023-09-16 | |
Enamine | EN300-200370-10.0g |
methyl 3-(4-fluorophenyl)prop-2-enoate |
96426-60-7 | 10.0g |
$535.0 | 2023-03-01 | ||
Enamine | EN300-200370-0.25g |
methyl 3-(4-fluorophenyl)prop-2-enoate |
96426-60-7 | 90% | 0.25g |
$381.0 | 2023-09-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228543-5 g |
Methyl 4-fluorocinnamate, predominantly trans, |
96426-60-7 | 5g |
¥745.00 | 2023-07-11 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 592447-5G |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 97% | 5G |
¥1543.9 | 2022-02-24 | |
Enamine | EN300-200370-5g |
methyl 3-(4-fluorophenyl)prop-2-enoate |
96426-60-7 | 90% | 5g |
$1199.0 | 2023-09-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228543-5g |
Methyl 4-fluorocinnamate, predominantly trans, |
96426-60-7 | 5g |
¥745.00 | 2023-09-05 | ||
A2B Chem LLC | AB75888-5g |
Methyl 4-fluorocinnamate |
96426-60-7 | 99%(GC) | 5g |
$33.00 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH775-5g |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 95+% | 5g |
269.0CNY | 2021-07-14 |
(E)-Methyl 3-(4-Fluorophenyl)acrylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Water ; 2 h, 90 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 72 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Preparation of benzo-fused 5-membered heterocycle compounds for prevention and treatment of neurodegenerative diseases, United States, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 4 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
- CO2-Promoted and Nickel-Catalyzed Direct Hydroallylation of Terminal Alkynes with Allylic Alcohols: Access to 1,4-DienesOrganic Letters, 2023, 25(4), 698-702,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Dimethylformamide ; 3 h, 100 °C
المراجع
- Enhanced Performance of Palladium Catalyst Confined Within Carbon Nanotubes for Heck ReactionCatalysis Letters, 2021, 151(11), 3230-3238,
طريقة الإنتاج 5
رد فعل الشرط
1.1 -
1.2 Reagents: Thionyl chloride
1.3 Solvents: Ethyl acetate
1.2 Reagents: Thionyl chloride
1.3 Solvents: Ethyl acetate
المراجع
- Asymmetric syntheses of trans-3,4-disubstituted 2-piperidinones and piperidinesTetrahedron: Asymmetry, 2001, 12(3), 419-426,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Palladium , Aluminum magnesium hydroxide Solvents: Dimethylformamide ; 60 min, 100 °C
المراجع
- Palladium nanoparticles supported on LDH: highly efficient and recyclable heterogeneous catalyst for the Heck reactionApplied Clay Science, 2023, 232,,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: 1H-Imidazolium, 1-(2-aminoethyl)-3-ethenyl-, bromide (1:1), polymer with diethen… (reaction product with palladium chloride and sodium hydroborate) ; rt; rt → 120 °C; 3 h, 120 °C
المراجع
- Immobilization of Pd nanoparticles with functional ionic liquid grafted onto cross-linked polymer for solvent-free Heck reactionGreen Chemistry, 2010, 12(1), 65-69,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: 2070913-31-2 Solvents: Dimethylacetamide ; 6 h, 110 °C
المراجع
- Synthesis of cellulose supported triphenylphosphine-palladium complex catalyst and its catalytic performance in heck coupling reactionHuaxue Yu Shengwu Gongcheng, 2014, 31(1), 43-46,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ; 6 - 12 h, 110 °C
المراجع
- Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acidsChemical Communications (Cambridge, 2022, 58(32), 4993-4996,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 3 d
المراجع
- Photodriven Transfer Hydrogenation of OlefinsEuropean Journal of Organic Chemistry, 2014, 2014(33), 7347-7352,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; rt; 1.5 h, rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux
المراجع
- Benzoate derivatives as leukotriene A4 hydrolase and cyclooxygenase double targeted inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation, China, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Palladium , Stannous chloride ; 4.5 h, 120 °C
المراجع
- In situ loading of palladium nanoparticles on mica and their catalytic applicationsJournal of Colloid and Interface Science, 2010, 353(1), 269-274,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Aluminum chloride , 1-Butyl-3-methylimidazolium chloride , 1H-Imidazolium, 3-butyl-1-methyl-, fluoride (1:1) Solvents: Dichloromethane ; 4 h, 20 °C
المراجع
- An ionic liquid catalyzed probase method for one-pot synthesis of α,β-unsaturated esters from esters and aldehydes under mild conditionsGreen Chemistry, 2017, 19(20), 4838-4848,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
المراجع
- Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric AllylationOrganic Letters, 2023, 25(14), 2388-2393,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 3 h, rt
المراجع
- Preparation method of trans-2-(substituted phenyl)-3-hydroxymethylmorpholine, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid ; rt; 20 - 24 h, reflux
المراجع
- Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activityArchiv der Pharmazie (Weinheim, 2018, 351(2),,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ; 1 h, rt
المراجع
- An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivativesARKIVOC (Gainesville, 2016, (5), 32-49,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 5-Methyl-1,3-dioxolan-4-one ; 0.5 h, 100 °C
المراجع
- 1,3-Dioxolane compounds (DOXs) as biobased reaction mediaGreen Chemistry, 2023, 25(7), 2790-2799,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux
المراجع
- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological StudiesACS Pharmacology & Translational Science, 2023, 6(1), 181-194,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt
المراجع
- Synthesis of novel 1-phenyl-benzopyrrolizidin-3-one derivatives and evaluation of their cytoneuroprotective effects against NMDA-induced injury in PC12 cellsBioorganic & Medicinal Chemistry, 2022, 59,,
(E)-Methyl 3-(4-Fluorophenyl)acrylate Raw materials
- Methyl acetate
- 1-Fluoro-4-iodobenzene
- 4-Fluorocinnamic acid
- 4-Fluorobenzaldehyde
- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-
- Triethyl phosphonoacetate
- (Methoxycarbonylmethyl)triphenylphosphonium Bromide
- (Carbomethoxymethylene)triphenylphosphorane
- methyl 2-(dimethoxyphosphoryl)acetate
(E)-Methyl 3-(4-Fluorophenyl)acrylate Preparation Products
(E)-Methyl 3-(4-Fluorophenyl)acrylate الوثائق ذات الصلة
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate) منتجات ذات صلة
- 91-64-5(Coumarin)
- 92-48-8(6-Methylcoumarin)
- 103-53-7(phenethyl cinnamate)
- 103-36-6(Ethyl cinnamate)
- 104-65-4(Cinnamyl formate)
- 352-03-4(Ethyl 3-(4-fluorophenyl)acrylate)
- 93-35-6(Umbelliferone)
- 102-37-4(Ethyl caffeate)
- 351-46-2(2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester)
- 74325-03-4(Methyl (E)-3-fluorocinnamate)
الموردين الموصى بهم
Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Wuhan brilliant Technology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
